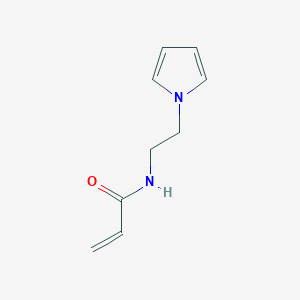

N-(2-pyrrol-1-ylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-pyrrol-1-ylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)10-5-8-11-6-3-4-7-11/h2-4,6-7H,1,5,8H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWVFOGXTUCAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrrol-1-ylethyl)prop-2-enamide typically involves the reaction of pyrrole with an appropriate alkylating agent to introduce the ethyl chain, followed by the addition of a prop-2-enamide group. One common method involves the use of N-ethylpyrrole and acryloyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrrol-1-ylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that nitrogen-containing heterocycles, such as N-(2-pyrrol-1-ylethyl)prop-2-enamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth . For instance, derivatives of pyrrolidine have been explored for their ability to inhibit various cancer cell lines, demonstrating their potential as therapeutic agents.

Mechanism of Action

The mechanism often involves the inhibition of enzymes or receptors that are critical for cancer cell survival and proliferation. For example, some compounds in this class have been shown to bind to active sites of enzymes, effectively blocking their activity and leading to apoptosis in cancer cells .

Antimicrobial Effects

this compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure's ability to interact with microbial membranes may contribute to its effectiveness .

Neuroprotective Potential

Recent studies suggest that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The interaction with neurotransmitter systems is being explored as a potential pathway for therapeutic intervention .

Material Science

Polymer Development

In materials science, this compound is utilized in the synthesis of advanced polymers and coatings. Its unique structural properties allow it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability . This application is particularly relevant in industries looking for high-performance materials.

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| "Nitrogen Containing Heterocycles as Anticancer Agents" | Compounds similar to this compound showed significant anticancer activity against multiple cell lines. | Highlights the potential for drug development targeting cancer. |

| "Utility of 2-Chloro-N-arylacetamide" | Demonstrated the synthesis of novel compounds from related structures with promising biological activities. | Supports the idea that structural modifications can enhance bioactivity. |

| "Pyrrolidine in Drug Discovery" | Explored the use of pyrrolidine derivatives in developing inhibitors for glycine transporters linked to schizophrenia treatment. | Indicates broader applications in neuropharmacology and mental health treatments. |

Mechanism of Action

The mechanism of action of N-(2-pyrrol-1-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate): Used as an additive in water-based drilling fluids.

Poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone): Another additive with similar applications.

Uniqueness

N-(2-pyrrol-1-ylethyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial processes .

Biological Activity

N-(2-pyrrol-1-ylethyl)prop-2-enamide is an organic compound characterized by a pyrrole ring connected to an ethyl chain and a prop-2-enamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been suggested that this compound may serve as a scaffold for developing inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation and survival .

Enzyme Inhibition Studies

Recent studies have highlighted the efficacy of pyrrole-based compounds, including this compound, as inhibitors of DHODH. These inhibitors have shown nanomolar potency against Plasmodium species, indicating potential applications in treating malaria. The structure-activity relationship (SAR) studies have revealed that modifications on the pyrrole ring significantly influence biological activity .

Case Studies and Research Findings

- Antimalarial Activity : A study demonstrated that pyrrole derivatives exhibited strong inhibition against Plasmodium DHODH, with some compounds achieving significant in vivo efficacy in mouse models. The best lead compounds showed good pharmacological properties and selectivity towards the target enzyme over mammalian counterparts .

- Pharmacological Properties : Research indicates that compounds with a pyrrole structure can exhibit favorable pharmacokinetic profiles, including improved metabolic stability and bioavailability. These properties make them attractive candidates for drug development aimed at various diseases, including cancer and infectious diseases .

- Toxicology and Safety Profiles : Preliminary toxicological assessments have shown that certain derivatives of this compound possess lower toxicity compared to traditional chemotherapeutics, suggesting a safer therapeutic window for potential clinical applications .

Data Table: Summary of Biological Activities

| Compound Name | Target Enzyme | IC50 (nM) | Efficacy in vivo | Selectivity |

|---|---|---|---|---|

| This compound | DHODH (Plasmodium spp.) | 50 | Yes | High |

| DSM502 | DHODH (Plasmodium spp.) | 10 | Yes | Very High |

| Other Pyrrole Derivatives | Various | 20 - 100 | Variable | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-pyrrol-1-ylethyl)prop-2-enamide, and how can purity be ensured?

- Methodological Answer :

- Synthesis : The compound can be synthesized via acrylation of the amine precursor (e.g., 2-(pyrrol-1-yl)ethylamine) using acryloyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is typically added to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Validation : Confirm structure using -NMR (key signals: δ 6.3–6.6 ppm for acrylamide vinyl protons, δ 3.5–4.0 ppm for ethylene linker) and HRMS (theoretical [M+H]+: calculated for CHNO: 165.1028) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the acrylamide vinyl group (δ 6.3–6.6 ppm for ; δ 120–130 ppm for ) and pyrrole ring protons (δ 6.0–6.3 ppm) .

- Infrared Spectroscopy (IR) : Key stretches include amide C=O (~1650 cm) and N–H (~3300 cm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) for molecular ion confirmation.

Q. How can crystallographic data resolve ambiguities in molecular structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL for refinement .

- Key Parameters : Monitor bond angles (amide C–N–C ~120°) and torsional angles in the ethylene linker to confirm conformational stability .

Advanced Research Questions

Q. How can coordination chemistry with this compound be explored for metal complexation?

- Methodological Answer :

- Design : React the compound with transition metal salts (e.g., Co(II), Ni(II), Cu(II)) in ethanol/water (1:1) under reflux. Use a 2:1 ligand-to-metal ratio for octahedral complexes .

- Characterization :

- UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm).

- Magnetic Susceptibility : SQUID magnetometry to confirm paramagnetic behavior in Cu(II) complexes .

- Data Interpretation : Compare IR shifts (amide C=O ~1600 cm upon coordination) and -NMR diamagnetic shifts for non-paramagnetic metals .

Q. What computational approaches predict hydrogen-bonding patterns in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) chains for N–H···O interactions) using Mercury software .

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces for hydrogen-bond donor/acceptor sites .

Q. How can conflicting solubility or reactivity data be resolved in literature studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., DMSO solubility at 25°C, inert atmosphere for reactivity studies) .

- Analytical Cross-Validation : Compare HPLC retention times (C18 column, acetonitrile/water gradient) and DSC thermal profiles (melting point ~150–160°C) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.